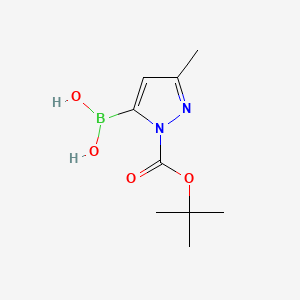

(1-(terc-Butoxicarbonil)-3-metil-1H-pirazol-5-il)ácido bórico

Descripción general

Descripción

“(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid” is a boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of Grignard reagents or through lithium–halogen exchange . The tert-butoxycarbonyl (Boc) group can be used for nitrogen-containing heterocycles such as pyrroles, indoles, azaindoles, and pyrazoles where the N-Boc-protected pyrroles and indole S18-1 are selectively borylated into the 3 position .

Molecular Structure Analysis

The molecular structure of “(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N1C=C(C)C(=N1)B(O)O .

Chemical Reactions Analysis

Boronic acids are known to undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations . They can also be involved in Suzuki-Miyaura cross-coupling reactions .

Aplicaciones Científicas De Investigación

Acoplamiento Cruzado de Suzuki–Miyaura

Ácido bórico 1-BOC-3-metilpirazol-5: es un reactivo valioso en la reacción de acoplamiento cruzado de Suzuki–Miyaura, que es un método fundamental para formar enlaces carbono-carbono en química orgánica. Esta reacción se usa ampliamente debido a sus condiciones suaves y tolerancia a los grupos funcionales. El derivado de ácido bórico sirve como un socio nucleofílico, transfiriendo su grupo orgánico a un catalizador metálico, típicamente paladio, que luego se acopla a un haluro orgánico electrófilo .

Síntesis de inhibidores de BET bromodominio

El compuesto se utiliza en la síntesis de inhibidores de la proteína BET bromodominio y extra terminal (BET). Estos inhibidores son significativos en el estudio de la regulación de la transcripción y tienen aplicaciones terapéuticas potenciales en el cáncer y las enfermedades inflamatorias. La porción de ácido bórico es esencial para la construcción del anillo de pirazol, una estructura central en muchos inhibidores de BET .

Desarrollo de moléculas fluorescentes fotocrómicas

Los investigadores utilizan ácido bórico 1-BOC-3-metilpirazol-5 para preparar moléculas fluorescentes fotocrómicas fotointercambiables basadas en naftalimida. Estas moléculas tienen aplicaciones en técnicas de imagen avanzadas, donde se pueden usar para rastrear procesos biológicos con alta resolución espacial y temporal .

Creación de bibliotecas químicas codificadas por ADN

Este compuesto juega un papel en el desarrollo de bibliotecas químicas codificadas por ADN. Al facilitar las reacciones de acoplamiento de Suzuki catalizadas por paladio con haluros de arilo unidos a ADN, permite la creación de vastas bibliotecas de compuestos. Estas bibliotecas son una herramienta poderosa para el descubrimiento de fármacos, lo que permite la detección rápida de posibles candidatos a fármacos .

Síntesis de moduladores de γ-secretasa

Ácido bórico 1-BOC-3-metilpirazol-5: está involucrado en la preparación de aminotiazoles como moduladores de γ-secretasa. Estos moduladores son importantes para la investigación de la enfermedad de Alzheimer, ya que pueden influir en la producción de péptidos beta-amiloide, un factor clave en la patología de la enfermedad .

Inhibidores de JAK2 para trastornos mieloproliferativos

El compuesto se utiliza en la síntesis de amino-pirido-indol-carboxamidas, que son posibles inhibidores de JAK2 para el tratamiento de trastornos mieloproliferativos. JAK2 es una quinasa involucrada en las vías de señalización que controlan la producción de células sanguíneas, y su inhibición puede ayudar a controlar afecciones como la policitemia vera y la mielofibrosis .

Inhibidores de TGF-β1 y de la señalización de A activa

También es un reactivo para crear derivados de piridina que actúan como inhibidores de TGF-β1 y de la señalización de A activa. Estos inhibidores tienen aplicaciones potenciales en el tratamiento de la fibrosis y el cáncer, ya que TGF-β1 es una citoquina que juega un papel en el crecimiento celular, la diferenciación y la respuesta inmunitaria .

Inhibidores de la quinasa c-Met para el tratamiento del cáncer

Por último, ácido bórico 1-BOC-3-metilpirazol-5 se utiliza en la preparación de análogos de MK-2461, que son inhibidores de la quinasa c-Met. c-Met es una tirosina quinasa receptora implicada en varios aspectos de la biología del cáncer, incluida la metástasis y la angiogénesis. Inhibir esta quinasa es una estrategia prometedora en la terapia contra el cáncer .

Mecanismo De Acción

Target of Action

1-BOC-3-Methylpyrazole-5-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound also shows potential as a pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Mode of Action

The compound plays a crucial role in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules . The compound’s boronic acid group is particularly important in this process, as it is readily transferred to palladium in the transmetalation step .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in the sm coupling reaction

Result of Action

The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic molecules. In the context of antileishmanial and antimalarial activity, one of the pyrazole derivatives synthesized using this compound displayed superior antipromastigote activity .

Action Environment

The action of 1-BOC-3-Methylpyrazole-5-boronic acid is influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a wide range of conditions.

Safety and Hazards

Direcciones Futuras

The use of boronic acids in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The functionalization of indoles, including the determination of their biological activities, has been the subject of considerable scientific research interest . Therefore, the study of “(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid” and similar compounds could potentially lead to the development of new drugs and other chemical products in the future .

Propiedades

IUPAC Name |

[5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O4/c1-6-5-7(10(14)15)12(11-6)8(13)16-9(2,3)4/h5,14-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGANVBFCXPIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1C(=O)OC(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681572 | |

| Record name | [1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-27-3 | |

| Record name | 1-(1,1-Dimethylethyl) 5-borono-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-3-methylpyrazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)

![2-Phenylimidazo[1,2-a]pyridin-7-amine](/img/structure/B580763.png)